4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is an organic compound belonging to the class of substituted piperidines. It is commonly used as an intermediate in the synthesis of other organic compounds due to its unique properties. The compound has a molecular formula of C10H14IN3 and a molecular weight of 279.14 g/mol.
Preparation Methods
The synthesis of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . This process is advantageous due to its good yields, easy work-ups, short reaction times, and mild reaction conditions .
Chemical Reactions Analysis
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various types of chemical reactions, including substitution reactions. The compound can react with different reagents to form a variety of products. For instance, it can be used as an intermediate in the synthesis of other organic compounds due to its unique properties.
Scientific Research Applications
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is widely used in scientific research as an intermediate in the synthesis of other organic compounds. It is particularly valuable in the fields of chemistry and biology for the development of new compounds and materials. Additionally, its unique properties make it useful in the pharmaceutical industry for the synthesis of potential drug candidates .
Mechanism of Action
The exact mechanism of action of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is not well-documented. compounds containing the piperidine moiety are known to interact with various molecular targets and pathways. For example, piperidine-based compounds can stimulate sensory hairs on the antennae of insects, leading to their repellent effects . This suggests that this compound may also interact with specific molecular targets in a similar manner.
Comparison with Similar Compounds
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared to other piperidine derivatives, such as piperidin-4-ol derivatives. These compounds are also used in the synthesis of other organic compounds and have similar properties . this compound is unique due to its specific structure and the presence of the iodopyrazole group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in scientific research and industrial applications Its unique properties and reactivity make it an important intermediate in the synthesis of various organic compounds
Properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPCZHUWIWJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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